molecular formula C14H10ClN3S2 B11929444 (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile

Cat. No.: B11929444
M. Wt: 319.8 g/mol
InChI Key: ZRTQSJFIDWNVJW-UHFFFAOYSA-N
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Description

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a dithiolan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile typically involves multiple steps, starting with the preparation of the chlorophenyl and dithiolan intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents and controlled temperatures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with different functional groups and applications.

    Benzimidazole derivatives: Compounds with similar imidazole rings but different substituents and biological activities.

Uniqueness

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile is unique due to its combination of a chlorophenyl group, a dithiolan ring, and an imidazole ring, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile is a member of the imidazole family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a dithiolan ring and an imidazole moiety, which contribute to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for evaluating its potential therapeutic applications.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives, including those with chlorophenyl substituents, against Gram-positive and Gram-negative bacteria. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL against Staphylococcus aureus and Bacillus subtilis.
  • Compounds with chlorophenyl groups demonstrated enhanced antibacterial activity compared to those without such substituents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
4j31.25S. aureus
4g62.5B. subtilis
4h125E. coli
4i250Klebsiella pneumoniae

Antifungal Activity

The compound's antifungal properties have also been assessed, showing activity against various Candida species. The MIC values ranged from 62.5 to 1000 µg/mL, indicating a broad spectrum of antifungal efficacy. The presence of electron-withdrawing groups like chlorine in the phenyl ring was found to enhance antifungal activity .

Anticancer Activity

Recent studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines. The compound exhibited selective cytotoxicity against human metastatic colon cancer cells (SW620) with an IC50 value of approximately 64.2 µM, indicating potential for further development as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
SW620 (Colon Cancer)64.2
PC3 (Prostate Cancer)70.2
MDA-MB-231 (Breast Cancer)>100

The biological activities of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile may be attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. Studies suggest that the compound may interfere with DNA synthesis and cellular respiration in target organisms, although detailed mechanistic studies are still required.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQSJFIDWNVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861166
Record name (2Z)-[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene](1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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